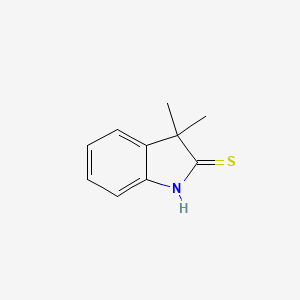

3,3-Dimethylindoline-2-thione

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,3-dimethyl-1H-indole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NS/c1-10(2)7-5-3-4-6-8(7)11-9(10)12/h3-6H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXFQVSLTTOCGBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2NC1=S)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501260468 | |

| Record name | 1,3-Dihydro-3,3-dimethyl-2H-indole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501260468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19155-25-0 | |

| Record name | 1,3-Dihydro-3,3-dimethyl-2H-indole-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19155-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dihydro-3,3-dimethyl-2H-indole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501260468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance and Research Landscape of 3,3 Dimethylindoline 2 Thione

Role of Indoline (B122111) and Thione Moieties in Contemporary Heterocyclic Chemistry Research

The indoline nucleus, a fused ring system composed of a benzene (B151609) and a pyrrole (B145914) ring, is a privileged scaffold in medicinal chemistry and materials science. numberanalytics.comslideshare.net Its structural rigidity and the presence of a nitrogen heteroatom offer numerous points for functionalization, making it a key component in a vast array of biologically active molecules and functional materials. numberanalytics.comnovapublishers.com Indole (B1671886) derivatives are found in many natural products, including essential amino acids like tryptophan, and form the core of numerous pharmaceuticals. rsc.org The versatility of the indole framework allows for its participation in various chemical transformations, including cycloaddition reactions, to construct complex heterocyclic systems. nih.gov

Similarly, the thione group, a sulfur analogue of a ketone, plays a crucial role in modern heterocyclic chemistry. researchgate.net Thiones and their tautomeric thiol forms are important intermediates in the synthesis of a wide variety of sulfur-containing heterocycles. researchgate.netsemanticscholar.org These compounds are known to exhibit a broad spectrum of biological activities. researchgate.net The presence of the sulfur atom imparts unique reactivity to the molecule, enabling a range of chemical transformations and the construction of novel molecular frameworks. sioc-journal.cn The replacement of an oxygen atom with a sulfur atom can significantly alter the electronic properties and biological activity of a molecule. researchgate.net

Overview of 3,3-Dimethylindoline-2-thione as a Versatile Synthetic Scaffold

This compound stands out as a highly adaptable starting material for the synthesis of diverse and complex heterocyclic structures. d-nb.info Its utility stems from the combined reactivity of the indoline and thione functionalities. The gem-dimethyl group at the 3-position provides steric hindrance that can influence the regioselectivity of reactions, while the thione group serves as a reactive handle for various transformations.

This compound has been successfully employed in the synthesis of spirocyclic and fused heterocyclic systems. For instance, it can undergo reactions to form spiro-indoline-thiazole derivatives, which are of interest due to the pharmacological activities associated with spiro compounds. d-nb.info Furthermore, this compound has been utilized in formal ene reactions with bicyclobutanes, leading to the formation of 1,3-disubstituted cyclobutane (B1203170) derivatives with high diastereoselectivity. rsc.orgrsc.orgresearchgate.net This reaction highlights the ability of the thione to participate in carbon-carbon bond-forming reactions, expanding its synthetic utility beyond simple thionation.

The synthesis of this compound itself is typically achieved through the thionation of the corresponding oxindole, 3,3-dimethylindolin-2-one (B45635), often using reagents like Lawesson's reagent. escholarship.orgrsc.org

Below is an interactive data table summarizing key reactions and derivatives of this compound:

| Reactant(s) | Reaction Type | Product(s) | Reference(s) |

| 1,2-Diaza-1,3-dienes | Cyclization | 3,3-dimethyl-3'H-spiro-indoline-2,2'-thiazoles | d-nb.info |

| Bicyclobutanes | Formal Ene Reaction | 1,3-Disubstituted cyclobutanes | rsc.org, rsc.org, researchgate.net |

| 3,3-Dimethylindolin-2-one, Lawesson's reagent | Thionation | This compound | escholarship.org, rsc.org |

Current and Emerging Research Directions in Heterocyclic Sulfur Chemistry

The field of heterocyclic sulfur chemistry is dynamic and continually expanding, driven by the quest for new synthetic methodologies and novel compounds with unique properties. numberanalytics.comnumberanalytics.com Current research focuses on several key areas:

Green Chemistry Approaches: There is a significant trend towards developing more sustainable and environmentally friendly methods for synthesizing sulfur-containing heterocycles. numberanalytics.com This includes the use of elemental sulfur as a sulfurating agent due to its low toxicity and abundance. researchgate.net

Catalysis: The development of new catalytic systems, including transition metal and organocatalysts, is revolutionizing the synthesis of sulfur heterocyles, enabling more efficient and selective reactions. numberanalytics.com

C-H Functionalization: Direct C-H sulfuration is an increasingly important strategy for the construction of C-S bonds, as it offers a more atom-economical approach to synthesizing sulfur heterocycles. researchgate.net

Computational Methods: The use of computational tools, such as Density Functional Theory (DFT), is becoming more prevalent in understanding reaction mechanisms and predicting the outcomes of synthetic transformations in heterocyclic sulfur chemistry. numberanalytics.com

Novel Scaffolds for Drug Discovery: Researchers are continuously exploring new sulfur-containing heterocyclic scaffolds as potential therapeutic agents, targeting a wide range of diseases. mdpi.com The unique properties of sulfur-containing compounds make them attractive candidates for modulating biological targets. researchgate.net

Synthetic Methodologies and Strategic Construction of 3,3 Dimethylindoline 2 Thione and Its Analogues

Direct Synthesis Approaches for 3,3-Dimethylindoline-2-thione

The direct synthesis of this compound can be achieved through a variety of methods, including the thionation of the corresponding indolin-2-one precursor and through one-pot multicomponent reactions.

A common and effective method for the synthesis of thiocarbonyl compounds from their carbonyl analogues is the use of thionating agents. In the case of this compound, the most logical precursor is 3,3-dimethylindolin-2-one (B45635). This precursor can be synthesized through various established methods, such as the Vilsmeier-Haack reaction on 2,3,3-trimethylindolenine (B142774) to introduce the necessary functional groups for cyclization.

Once 3,3-dimethylindolin-2-one is obtained, it can be converted to this compound by reaction with a sulfur-containing reagent. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a widely used and efficient thionating agent for this purpose. The reaction typically involves heating the indolin-2-one with Lawesson's reagent in an inert solvent such as toluene. The mechanism of thionation with Lawesson's reagent involves a [2+2] cycloaddition of the carbonyl group to the P=S bond of the reagent, followed by a retro-[2+2] cycloreversion to yield the thiocarbonyl compound and a phosphorus-oxygen byproduct. nih.gov

| Reactant | Reagent | Product |

| 3,3-Dimethylindolin-2-one | Lawesson's Reagent | This compound |

This method is generally high-yielding and tolerates a wide range of functional groups, making it a versatile approach for the synthesis of this compound and its derivatives.

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. While a specific one-pot synthesis for this compound is not extensively documented, analogous reactions for related structures suggest a plausible pathway. For instance, a one-pot, three-component reaction involving an appropriate indole (B1671886) derivative, a sulfur source, and a third component could potentially yield the target molecule.

An example of a related multicomponent reaction is the synthesis of 2-substituted 3-thioxoisoindolin-1-one derivatives from 2-carboxybenzaldehyde, aliphatic amines, and elemental sulfur in a solvent-free reaction at elevated temperatures. researchgate.net This suggests that a similar strategy could be developed for this compound, possibly starting from a suitably substituted aniline (B41778) derivative that can form the indoline (B122111) ring in situ.

Synthesis of Advanced Indoline-2-thione-Based Heterocyclic Scaffolds

This compound is a valuable intermediate for the synthesis of more complex and potentially bioactive heterocyclic scaffolds. These include spiro-indoline-thiazole derivatives, thieno[2,3-b]indoles, and other novel fused systems.

Spirocyclic compounds containing both indoline and thiazole (B1198619) rings are of significant interest in medicinal chemistry. The synthesis of spiro[indoline-3,2′-thiazolidine]-2,4′-diones has been achieved through a one-pot, three-component reaction of isatins (indoline-2,3-diones), aromatic amines, and mercaptoacetic acid. researchgate.net This reaction proceeds via the formation of an intermediate imine from the isatin (B1672199) and the amine, which then undergoes a cyclocondensation reaction with mercaptoacetic acid to form the spiro-thiazolidinone ring.

A similar strategy can be envisioned for the synthesis of spiro-indoline-thiazole derivatives starting from this compound. A multicomponent reaction involving the thione, an amine, and a suitable α-haloketone could lead to the formation of the desired spiro-thiazole structure.

| Starting Material | Reagents | Product |

| Isatin | Aromatic Amine, Mercaptoacetic Acid | Spiro[indoline-3,2′-thiazolidine]-2,4′-dione |

Thieno[2,3-b]indoles are a class of fused heterocyclic compounds with a wide range of biological activities. A common synthetic route to these compounds involves the reaction of indoline-2-thiones with α-halocarbonyl compounds. This reaction, often carried out in the presence of a base, proceeds through an initial S-alkylation of the indoline-2-thione (B1305242) followed by an intramolecular aldol-type condensation to form the thiophene (B33073) ring.

For example, the reaction of an N-substituted indoline-2-thione with an α-bromo ketone in the presence of a base like triethylamine (B128534) can afford the corresponding thieno[2,3-b]indole derivative in good yield. This method is versatile and allows for the introduction of various substituents on both the indole and thiophene rings.

Annulation reactions provide a powerful tool for the construction of novel fused heterocyclic systems from simpler precursors. Indoline-2-thiones can participate in [3+3] annulation reactions with suitable three-carbon synthons to generate six-membered rings fused to the indole core.

An example of such a reaction is the synthesis of tetrahydrothiopyrano[2,3-b]indoles through the [3+3] annulation of indoline-2-thiones with nitroallylic acetates. This base-mediated cascade reaction proceeds with high regio- and stereoselectivity, affording the fused thiopyran ring system in good yields. The resulting tetrahydrothiopyrano[2,3-b]indoles can be further functionalized, demonstrating the utility of this annulation strategy in building molecular complexity.

Regioselective and Stereoselective Synthetic Transformations

Regioselective and stereoselective synthesis of this compound and its analogues is crucial for establishing the desired connectivity and spatial orientation of substituents. These transformations often involve the careful control of reaction conditions and the use of specific reagents or chiral auxiliaries to direct the outcome of the reaction.

One notable approach involves the base-mediated cascade [3+3] annulation of indoline-2-thiones with nitroallylic acetates. This method has been shown to be both regio- and stereoselective in the synthesis of thiopyran annulated indoles, which are structurally related to indoline-2-thione analogues. The reaction proceeds through a controlled sequence of bond formations, ensuring the specific arrangement of the newly formed ring system.

Furthermore, the diastereoselective synthesis of 3-aryl-substituted indolines has been achieved through a [4+1] annulation reaction of in situ generated p-quinone methides. This method, which utilizes commercial manganese dioxide as an oxidant, demonstrates high diastereoselectivity in the construction of the indoline core, providing a valuable strategy for accessing analogues with defined stereochemistry at the C3 position.

While direct stereoselective methods for the synthesis of this compound are still emerging, the broader field of indoline synthesis provides valuable insights. For instance, organocatalytic intramolecular Michael additions have been successfully employed for the asymmetric synthesis of 2,3-disubstituted indolines, achieving excellent diastereo- and enantioselectivities. rsc.org Such strategies hold promise for adaptation to the synthesis of chiral 3,3-disubstituted indoline-2-thiones.

The following table summarizes selected examples of regioselective and stereoselective synthetic transformations leading to indoline derivatives, highlighting the potential for application in the synthesis of this compound analogues.

Table 1: Examples of Regioselective and Stereoselective Synthesis of Indoline Derivatives

| Starting Materials | Reagents and Conditions | Product Type | Selectivity |

| Indoline-2-thiones and nitroallylic acetates | Base-mediated | Thiopyran annulated indoles | Regio- and stereoselective |

| ortho-Tosylaminophenyl-substituted phenols | MnO₂, base | 3-Aryl-substituted indolines | Highly diastereoselective |

| (E)-3-(2-(2-oxopropylamino)aryl)-1-arylprop-2-en-1-ones | Cinchona alkaloid-derived primary amine | cis-2,3-Disubstituted indolines | up to 2.7:1 dr, 99% ee |

| (E)-3-(2-(2-oxopropylamino)aryl)-1-alkylprop-2-en-1-ones | Cinchona alkaloid-derived primary amine | trans-2,3-Disubstituted indolines | up to 20:1 dr, 99% ee |

Catalytic Approaches in this compound Synthesis

Catalytic methods offer an efficient and atom-economical route to this compound and its analogues. These approaches often utilize transition metals or organocatalysts to facilitate bond formation and control selectivity.

A significant advancement in this area is the N-heterocyclic carbene (NHC)-catalyzed synthesis of 3,3-disubstituted indoline-2-thiones. This method provides a direct route to construct the indoline-2-thione core with a quaternary carbon center at the C3 position. The reaction proceeds under relatively mild conditions and demonstrates good functional group tolerance. The NHC catalyst plays a crucial role in activating the substrates and facilitating the key bond-forming steps.

Lewis acid catalysis has also been explored for the diastereoselective formal ene reaction of thioindolinones with bicyclobutanes. This reaction provides access to functionalized cyclobutanes appended to the indoline scaffold with excellent diastereoselectivity. The Lewis acid is believed to coordinate to the thione, activating it towards nucleophilic attack. While not directly forming the 3,3-dimethyl derivative, this method highlights the potential of Lewis acid catalysis in controlling stereochemistry in reactions involving the indoline-2-thione core.

Palladium catalysis, in conjunction with norbornene, has been utilized in a four-component reaction to access 3,3-disubstituted indolines. rsc.org This reaction involves an ortho C-H amination followed by an ipso conjunctive coupling. While this method produces indolines rather than indoline-2-thiones, it showcases a powerful catalytic strategy for the construction of the 3,3-disubstituted indoline framework, which could potentially be adapted for the synthesis of the target thione.

The table below provides an overview of selected catalytic approaches for the synthesis of 3,3-disubstituted indoline-2-thiones and related structures, detailing the catalyst, reaction conditions, and outcomes.

Table 2: Catalytic Approaches to 3,3-Disubstituted Indoline-2-thiones and Analogues

| Reaction Type | Catalyst System | Substrates | Product | Yield |

| NHC-Catalyzed Annulation | N-Heterocyclic Carbene | α,β-Unsaturated aldehydes with isothiocyanate moiety | 3,3-Disubstituted indoline-2-thiones | Moderate to good |

| Formal Ene Reaction | Lewis Acid | Thioindolinones and Bicyclobutanes | Functionalized cyclobutanes | Good |

| Four-Component Reaction | Pd/Norbornene | Aryl iodides, alkene-tethered nitrogen electrophiles, external nucleophile | 3,3-Disubstituted indolines | Not specified |

Chemical Reactivity and Mechanistic Investigations of 3,3 Dimethylindoline 2 Thione

Electrophilic and Nucleophilic Reactivity Profiles of the Thione Moiety

The thione group in 3,3-dimethylindoline-2-thione features a polarized carbon-sulfur double bond. The sulfur atom, being a soft nucleophile, readily reacts with soft electrophiles. This nucleophilicity is central to its role in Lewis acid-catalyzed reactions, where the sulfur atom coordinates to the Lewis acid, activating the molecule for subsequent steps. chemrxiv.orgekb.eg

Pericyclic Reactions and Cycloaddition Chemistry

This compound has been shown to participate in pericyclic reactions, a class of reactions that proceed through a concerted, cyclic transition state. These reactions are valuable for the construction of complex cyclic and bicyclic molecular frameworks. acs.org

A significant transformation involving this compound is its participation in a formal ene reaction with bicyclo[1.1.0]butanes (BCBs). researchgate.net This reaction, catalyzed by the Lewis acid Scandium triflate (Sc(OTf)₃), provides a method for synthesizing 1,3-disubstituted cyclobutane (B1203170) derivatives. chemrxiv.orgnih.gov

In this process, the highly strained BCB acts as the enophile. The reaction of this compound with a keto-substituted BCB resulted in the formation of the corresponding thioindole-substituted cyclobutane product in a 42% yield. nih.govrsc.org This demonstrates that the reaction can proceed even without the thermodynamic advantage of forming a fully aromatic indole (B1671886) ring in the product, highlighting the reactivity of the thione itself. researchgate.netrsc.org

Interactive Data Table: Ene Reaction of Thiones with Bicyclobutane

| Thione Reactant | Catalyst | Product Yield | Reference |

|---|---|---|---|

| This compound | Sc(OTf)₃ (5 mol%) | 42% | researchgate.netrsc.org |

| 1-Methylpyrrolidine-2-thione (B80702) | Sc(OTf)₃ (5 mol%) | 0% (No reaction) | researchgate.net |

| Thioindolinone (unsubstituted at C3) | Sc(OTf)₃ (5 mol%) | 63% | nih.gov |

The thia-Michael addition is a well-established conjugate addition reaction where a thiol nucleophile adds to an α,β-unsaturated carbonyl compound, forming a crucial carbon-sulfur bond. nih.govsrce.hr This reaction is a cornerstone in organic synthesis and material science. researchgate.net The process is typically initiated by a base, which deprotonates the thiol to form a more reactive thiolate anion, or catalyzed by a Lewis acid that activates the Michael acceptor. nih.govsrce.hr

While this compound contains a sulfur atom, it exists as a thione (C=S) rather than a thiol (S-H). Direct participation of the thione form in a classical thia-Michael reaction is not typical. However, analogous conjugate addition reactions can occur where the thione, or its tautomeric thiol form, acts as the nucleophile. The ene reaction with bicyclobutanes can be seen as an analogous process, where the thione adds to a strained, reactive partner. researchgate.net

Oxidation and Reduction Chemistry of the Thione Functional Group

The thione functional group is redox-active and can undergo both oxidation and reduction. The interconversion between thione, thiol, and disulfide states is a critical process in biological systems and synthetic chemistry. nih.gov While specific studies on the direct oxidation or reduction of this compound are not detailed in the provided sources, the reactivity of the sulfur center in its derivatives provides insight. For example, the sulfur atom in a related thioindole-substituted cyclobutane, formed from a thioindolinone, was selectively oxidized to the corresponding sulfoxide (B87167) using oxone. rsc.org This suggests that the sulfur atom in the parent thione is also susceptible to oxidation by appropriate reagents.

Functional Group Interconversions and Post-Synthetic Derivatizations

The products derived from the reactions of this compound are valuable intermediates for further chemical modifications. researchgate.netnih.gov The thioindole-substituted cyclobutanes synthesized via the formal ene reaction serve as versatile platforms for subsequent functional group interconversions. chemrxiv.org This allows for the introduction of new functional groups and the construction of more complex molecular architectures.

For instance, a cyclobutane product derived from a closely related thioindolinone underwent further transformations, showcasing the synthetic potential of these molecules. rsc.org Treatment with N-bromosuccinimide resulted in dearomatization and dibromination of the indole moiety, while selective oxidation of the sulfur atom with oxone yielded the corresponding sulfoxide. rsc.org These examples highlight the capacity for post-synthetic derivatization of products originating from thione precursors like this compound.

Detailed Mechanistic Elucidation of Reaction Pathways and Intermediates

The mechanism of the Lewis acid-catalyzed formal ene reaction between thioindolinones and bicyclobutanes has been investigated to understand the reaction pathway and the origin of its diastereoselectivity. researchgate.netrsc.org

The proposed catalytic cycle begins with the coordination of the Lewis acid (Sc(OTf)₃) to the bicyclobutane, activating it towards nucleophilic attack. The sulfur atom of the thione then attacks the activated BCB, leading to the ring-opening of the strained bicyclic system and the formation of a zwitterionic intermediate. researchgate.net

A key step in the mechanism is an intramolecular proton transfer. Mechanistic experiments, including deuterium (B1214612) labeling studies, suggest that this proton transfer is kinetically controlled and is responsible for the high diastereoselectivity observed in the products. researchgate.netrsc.org When the reaction was quenched with D₂O, a 1:1 mixture of diastereomers was obtained, indicating that an external proton source can alter the stereochemical outcome. This supports the hypothesis that under standard conditions, an intramolecular proton transfer from the nitrogen atom of the thioindolinone occurs from the same face of the molecule, dictating the stereochemistry of the final 1,3-trans disubstituted cyclobutane product. researchgate.netrsc.org

Interactive Data Table: Mechanistic Investigation Experiments

| Experiment | Observation | Mechanistic Implication | Reference |

|---|---|---|---|

| Deprotonation of product with LDA followed by D₂O quench | Formation of a 1:1 diastereomeric mixture | The reaction is kinetically, not thermodynamically, controlled. | researchgate.netrsc.org |

| Reaction performed in the presence of D₂O | Formation of a 1:1 diastereomeric mixture | An external proton source alters diastereoselectivity, suggesting an intramolecular proton transfer in the standard reaction. | researchgate.netrsc.org |

| Reaction with 1-methylpyrrolidine-2-thione (lacks N-H) | No product formation | Suggests the N-H proton is crucial for the intramolecular proton transfer step. | researchgate.net |

Tautomeric Equilibria and their Influence on Reactivity (Thione-Thiol Tautomerism)

The phenomenon of tautomerism is a critical aspect of the chemical behavior of this compound. This compound can exist in two tautomeric forms: the thione form (this compound) and the thiol form (3,3-Dimethyl-1H-indole-2-thiol). The equilibrium between these two forms is influenced by various factors, including the solvent, temperature, and the electronic nature of the molecule. Understanding this equilibrium is fundamental to predicting the compound's reactivity, as each tautomer presents different reactive sites.

The thione tautomer possesses a carbon-sulfur double bond (C=S), with the proton attached to the nitrogen atom of the indoline (B122111) ring. In contrast, the thiol tautomer features a carbon-sulfur single bond with the proton residing on the sulfur atom, creating a sulfhydryl group (-SH), and a carbon-nitrogen double bond within the five-membered ring, leading to an indole-like aromatic system. Generally, for many heterocyclic thiones, the thione form is the more stable and therefore predominant tautomer in both solid and solution phases. epa.gov This preference is often attributed to the greater strength of the C=S double bond compared to the C=N double bond and the energetic favorability of the N-H bond over the S-H bond.

The position of the tautomeric equilibrium can be investigated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. epa.govscispace.com In ¹H NMR spectroscopy, the presence of distinct signals for the N-H proton in the thione form and the S-H proton in the thiol form would provide direct evidence of the tautomeric equilibrium. Similarly, ¹³C NMR spectroscopy can distinguish between the thiocarbonyl carbon (C=S) of the thione and the C-S carbon of the thiol. nih.govnih.gov IR spectroscopy is also a valuable tool, as the C=S stretching vibration of the thione form and the S-H stretching vibration of the thiol form appear in characteristic regions of the spectrum. uc.ptnih.gov UV-Vis spectroscopy can also be employed, as the two tautomers often exhibit different absorption maxima due to differences in their electronic structures. nih.govresearchgate.net

While specific experimental data for the tautomeric equilibrium of this compound is not extensively documented in the readily available literature, studies on analogous heterocyclic systems provide valuable insights. For instance, in many five-membered heterocyclic thiones, the equilibrium lies significantly towards the thione form. The polarity of the solvent can play a crucial role in shifting this equilibrium. Polar solvents may stabilize the more polar thione form through hydrogen bonding, while nonpolar solvents might favor the less polar thiol tautomer. nih.gov

Computational studies, often employing Density Functional Theory (DFT), are powerful tools for estimating the relative stabilities of tautomers. These calculations can provide the Gibbs free energies of the thione and thiol forms, allowing for the theoretical prediction of the equilibrium constant. For many related thione-containing heterocycles, computational analyses have consistently shown the thione tautomer to be energetically more favorable.

The reactivity of this compound is directly linked to its tautomeric equilibrium. The thione form, with its nucleophilic sulfur atom, is susceptible to electrophilic attack at the sulfur. Conversely, the thiol tautomer possesses a nucleophilic nitrogen atom and an acidic sulfhydryl proton, making it reactive towards electrophiles at the nitrogen and bases at the sulfur. The predominance of the thione form suggests that reactions will primarily occur at the sulfur atom of the thiocarbonyl group.

To illustrate the influence of solvent on the tautomeric equilibrium, the following hypothetical data table is presented, based on general trends observed for similar heterocyclic thiones.

| Solvent | Dielectric Constant (ε) | Predominant Tautomer | Hypothesized KT ([thiol]/[thione]) |

| Cyclohexane | 2.02 | Thione | < 0.01 |

| Dichloromethane | 8.93 | Thione | ~ 0.05 |

| Acetone | 20.7 | Thione | ~ 0.1 |

| Acetonitrile | 37.5 | Thione | ~ 0.15 |

| Dimethyl Sulfoxide | 46.7 | Thione | ~ 0.2 |

| Water | 80.1 | Thione | ~ 0.3 |

Table 1. Hypothesized influence of solvent polarity on the thione-thiol tautomeric equilibrium of this compound. The equilibrium constants (KT) are illustrative and based on general principles, not on specific experimental data for this compound.

Advanced Spectroscopic and Structural Elucidation of 3,3 Dimethylindoline 2 Thione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

Comprehensive Proton and Carbon-13 NMR for Structural Assignment

¹H NMR: A proton NMR spectrum of 3,3-Dimethylindoline-2-thione would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring would appear as a complex multiplet in the downfield region (typically 7.0-8.0 ppm). The N-H proton would likely appear as a broad singlet, with its chemical shift being dependent on solvent and concentration. The two methyl groups at the C3 position are chemically equivalent and would give rise to a sharp singlet in the upfield region (around 1.5 ppm), integrating to six protons.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the number of non-equivalent carbon atoms. A key signal would be the thiocarbonyl carbon (C=S), which is expected to resonate at a very downfield chemical shift (typically >190 ppm). The quaternary carbon (C3) bearing the two methyl groups would appear in the aliphatic region. The carbons of the benzene ring would show several signals in the aromatic region (110-150 ppm). The two methyl carbons would appear as a single resonance in the upfield region.

Hypothetical NMR Data Table

| Atom | ¹H Chemical Shift (ppm) (Predicted) | ¹³C Chemical Shift (ppm) (Predicted) |

|---|---|---|

| Aromatic CHs | 7.0 - 8.0 (m) | 110 - 150 |

| NH | Variable (br s) | - |

| C(CH₃)₂ | 1.5 (s) | ~50 |

| CH₃ | - | ~25 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Conformational Analysis

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. For this compound, this would be most informative for establishing the connectivity of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the carbon signals of the atoms to which they are directly attached. This would allow for the unambiguous assignment of the protonated carbons in the molecule, for instance, linking the aromatic proton signals to their corresponding aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is a powerful tool for connecting different parts of the molecule. For example, correlations would be expected between the methyl protons and the quaternary carbon (C3), as well as the thiocarbonyl carbon (C2).

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable crystal of this compound could be grown, this technique would provide precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated. It would also reveal the crystal system, space group, and unit cell dimensions, as well as information about intermolecular interactions such as hydrogen bonding and π-stacking in the solid state.

Hypothetical Crystallographic Data Table

| Parameter | Expected Value |

|---|---|

| Crystal System | - |

| Space Group | - |

| a (Å) | - |

| b (Å) | - |

| c (Å) | - |

| α (°) | - |

| β (°) | - |

| γ (°) | - |

| C=S Bond Length (Å) | ~1.6-1.7 |

| C-N Bond Length (Å) | ~1.3-1.4 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy probes the vibrational modes of a molecule and is excellent for identifying functional groups.

FT-IR (Fourier Transform Infrared) Spectroscopy: The FT-IR spectrum of this compound would be expected to show a characteristic N-H stretching vibration (around 3300-3400 cm⁻¹). The C=S (thione) stretching vibration is typically found in the region of 1200-1050 cm⁻¹, although it can be weak. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring would appear in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=S stretching vibration, which may be weak in the IR, is often more prominent in the Raman spectrum. The aromatic ring vibrations would also give rise to characteristic Raman signals.

Hypothetical Vibrational Spectroscopy Data Table

| Vibrational Mode | FT-IR Frequency (cm⁻¹) (Predicted) | Raman Frequency (cm⁻¹) (Predicted) |

|---|---|---|

| N-H Stretch | 3300 - 3400 | - |

| Aromatic C-H Stretch | >3000 | >3000 |

| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Optical Properties

These techniques provide insights into the electronic structure and photophysical properties of a molecule.

UV-Vis (Ultraviolet-Visible) Spectroscopy: The UV-Vis absorption spectrum of this compound would show absorption bands corresponding to π-π* and n-π* electronic transitions. The indole (B1671886) chromophore would contribute to absorptions in the UV region. The presence of the thione group would likely result in a lower energy n-π* transition, potentially extending the absorption into the visible region.

Fluorescence Spectroscopy: Many indole derivatives are fluorescent. An emission spectrum would reveal the wavelengths of light emitted after excitation at a specific wavelength. The fluorescence quantum yield and lifetime could also be determined to characterize the excited state properties.

Hypothetical Electronic Spectroscopy Data Table

| Technique | λmax (nm) (Predicted) |

|---|---|

| UV-Vis Absorption | ~250-280 (π-π), >350 (n-π) |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

HRMS is a powerful tool for determining the elemental composition of a molecule and for elucidating its structure through fragmentation analysis.

Accurate Mass Determination: HRMS would provide a highly accurate mass measurement of the molecular ion of this compound, allowing for the confirmation of its elemental formula (C₁₀H₁₁NS).

Fragmentation Pathway Analysis: By inducing fragmentation of the molecular ion (e.g., through electron ionization or collision-induced dissociation), a characteristic fragmentation pattern would be observed. The fragmentation pathways can be rationalized based on the structure of the molecule. For this compound, common fragmentation pathways could involve the loss of a methyl group, the elimination of the sulfur atom, or cleavage of the heterocyclic ring.

Table of Compounds Mentioned

| Compound Name |

|---|

Computational and Theoretical Chemistry Studies of 3,3 Dimethylindoline 2 Thione

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), have proven to be exceptionally valuable for characterizing the fundamental properties of molecules like 3,3-Dimethylindoline-2-thione. These methods allow for the precise determination of the molecule's three-dimensional structure and the distribution of its electrons, which are pivotal in understanding its stability, reactivity, and spectroscopic signatures.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing hybrid functionals such as B3LYP with a basis set like 6-31G(d,p), are instrumental in performing geometry optimization. This process seeks the lowest energy conformation of the molecule, providing accurate predictions of bond lengths, bond angles, and dihedral angles. Such calculations have been successfully applied to a variety of heterocyclic compounds, including those with thione and indoline (B122111) cores. mdpi.comresearchgate.netresearchgate.net

The optimized geometry from DFT calculations reveals a non-planar structure for the indoline ring system, with the five-membered ring adopting an envelope or twisted conformation. The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also readily obtained. The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a higher reactivity. For similar heterocyclic thione derivatives, the HOMO is often localized on the sulfur atom and the adjacent π-system, indicating that this region is susceptible to electrophilic attack. Conversely, the LUMO is typically distributed over the heterocyclic ring, highlighting potential sites for nucleophilic attack.

To illustrate the type of data obtained from such calculations, the following table presents representative optimized geometric parameters for a related indoline-2-thione (B1305242) derivative, calculated at the B3LYP/6-31G(d) level of theory.

| Parameter | Calculated Value |

|---|---|

| C=S Bond Length (Å) | 1.675 |

| C-N Bond Length (Å) | 1.380 |

| C-C (Aromatic) Bond Length (Å) | 1.395 - 1.410 |

| C-C (Aliphatic) Bond Length (Å) | 1.530 - 1.545 |

| C-N-C Bond Angle (°) | 110.5 |

| N-C=S Bond Angle (°) | 125.0 |

A significant advantage of quantum chemical calculations is their ability to predict spectroscopic data, which can be invaluable for the identification and characterization of compounds. For this compound, DFT calculations can provide theoretical predictions of its Nuclear Magnetic Resonance (NMR) chemical shifts and its vibrational (infrared and Raman) frequencies.

Similarly, the vibrational frequencies of this compound can be computed from the second derivatives of the energy with respect to the atomic positions. These calculations yield a set of harmonic vibrational modes, which correspond to the peaks observed in the infrared (IR) and Raman spectra. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method. mdpi.com The calculated vibrational spectrum can assist in the assignment of experimental bands to specific molecular motions, such as the characteristic C=S stretching frequency.

The following table provides an example of calculated vibrational frequencies for a related heterocyclic thione, demonstrating the type of information that can be obtained.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N-H) | 3450 | 3312 | N-H stretch |

| ν(C-H) aromatic | 3100 - 3000 | 2976 - 2880 | Aromatic C-H stretch |

| ν(C-H) aliphatic | 2980 - 2870 | 2861 - 2755 | Aliphatic C-H stretch |

| ν(C=C) | 1610 | 1546 | Aromatic C=C stretch |

| ν(C=S) | 1150 | 1104 | C=S stretch |

Computational Elucidation of Reaction Mechanisms and Reaction Pathways

Computational chemistry provides a powerful platform for investigating the mechanisms of chemical reactions involving this compound. By mapping out the potential energy surface, it is possible to identify transition states and intermediates, and to determine the most likely reaction pathways.

Transition state theory is a cornerstone of reaction kinetics, and computational methods allow for the direct location of transition state structures on the potential energy surface. researchgate.net For a given reaction of this compound, such as its alkylation or oxidation, the geometry of the transition state can be optimized, and its energy calculated. The presence of a single imaginary frequency in the vibrational analysis of a stationary point confirms that it is a true transition state.

The potential energy surface (PES) connects the reactants, transition states, intermediates, and products. By mapping the PES, chemists can visualize the energy landscape of a reaction and understand the energetic barriers that must be overcome. This information is crucial for predicting reaction rates and for understanding the factors that influence the selectivity of a reaction. For instance, in a cycloaddition reaction involving a related thione, DFT calculations can be used to explore the different possible stereochemical outcomes and to identify the lowest energy pathway. mdpi.com

In many chemical reactions, there is a competition between the formation of different products. Computational chemistry can be used to assess whether a reaction is under kinetic or thermodynamic control. The kinetic product is the one that is formed fastest (i.e., has the lowest activation energy), while the thermodynamic product is the most stable one.

By calculating the energies of the transition states leading to the different products, as well as the energies of the products themselves, it is possible to predict which product will be favored under different reaction conditions. For reactions involving this compound, this type of analysis can be used to rationalize observed product distributions and to design reaction conditions that favor the formation of a desired product. For example, in the protonation of a polyfunctional heterocyclic base, DFT calculations can predict the preferred site of interaction with different proton donors based on the calculated interaction energies. researchgate.net

Molecular Dynamics and Simulation Studies for Conformational Space and Solvent Effects

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, most chemical reactions and biological processes occur in solution. Molecular dynamics (MD) simulations provide a means to study the behavior of this compound in a condensed-phase environment, taking into account the effects of the solvent and temperature.

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the exploration of the conformational space of this compound, identifying the most populated conformations and the energy barriers between them. The flexibility of the indoline ring and the orientation of the dimethyl groups can be assessed, providing a more realistic picture of the molecule's structure in solution.

Furthermore, MD simulations can shed light on the role of the solvent in chemical processes. The explicit inclusion of solvent molecules in the simulation allows for the study of specific solute-solvent interactions, such as hydrogen bonding. The effect of the solvent on the conformational equilibrium of this compound can be investigated by running simulations in different solvents. researchgate.netnih.gov This information is crucial for understanding how the solvent can influence the reactivity and properties of the molecule. For example, MD simulations can be used to study the solvation of drugs in different media, providing insights into their solubility and bioavailability.

Analysis of Intermolecular and Noncovalent Interactions

The study of intermolecular and noncovalent interactions is crucial for understanding the supramolecular chemistry of this compound, including its crystal packing, solubility, and interactions with biological targets. Computational methods provide profound insights into the nature and strength of these interactions.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that analyzes the topology of the electron density to characterize chemical bonding and noncovalent interactions. wikipedia.orgamercrystalassn.orguni-rostock.de By identifying critical points in the electron density, QTAIM can delineate atomic basins and the paths of maximum electron density that connect them, known as bond paths.

For noncovalent interactions, the presence of a bond critical point (BCP) between two atoms is an indicator of an interaction. The properties at this BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the nature and strength of the interaction. Generally, for hydrogen bonds and other closed-shell interactions, ρ(r) is relatively low, and ∇²ρ(r) is positive.

Table 1: Representative QTAIM Parameters for Noncovalent Interactions in Related Heterocyclic Systems. (Note: This data is illustrative and not specific to this compound)

| Interacting Atoms | Electron Density (ρ(r)) (a.u.) | Laplacian of Electron Density (∇²ρ(r)) (a.u.) | Nature of Interaction |

| N-H···S | 0.015 - 0.035 | > 0 | Hydrogen Bond |

| C-H···S | 0.005 - 0.015 | > 0 | Weak Hydrogen Bond |

| C-H···π | 0.002 - 0.010 | > 0 | van der Waals / π-interaction |

| π···π | 0.005 - 0.012 | > 0 | π-stacking |

This table provides typical ranges for QTAIM parameters for common noncovalent interactions found in molecules containing indole (B1671886) and thioamide functionalities, based on computational studies of analogous systems.

Noncovalent Interaction (NCI) Plots

Noncovalent Interaction (NCI) analysis is a computational technique that visualizes weak interactions in three-dimensional space. nih.govacs.orgjussieu.fr It is based on the relationship between the electron density (ρ) and the reduced density gradient (s). NCI plots identify regions of noncovalent interactions and color-code them to distinguish between attractive (e.g., hydrogen bonds, van der Waals forces) and repulsive (steric clashes) interactions.

Typically, in an NCI plot:

Blue or green surfaces indicate attractive interactions, with blue often representing stronger interactions like hydrogen bonds and green representing weaker van der Waals interactions.

Red or brown surfaces indicate repulsive interactions, such as steric clashes between atoms.

While a specific NCI plot for this compound has not been published, studies on indole derivatives have utilized this method to visualize and understand intermolecular forces, such as π-π stacking. rsc.orgresearchgate.net For this compound, NCI analysis would be expected to reveal several key interactions:

N-H···S hydrogen bonding: A prominent blue or green surface between the N-H group of one molecule and the sulfur atom of another.

π-π stacking: A broad, green surface between the aromatic rings of adjacent molecules, indicating van der Waals interactions.

Steric repulsion: Red surfaces around the bulky gem-dimethyl group, indicating steric hindrance.

These interactions collectively govern the solid-state packing and supramolecular assembly of the compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational method used to visualize the electrostatic potential on the electron density surface of a molecule. deeporigin.comyoutube.comlibretexts.org It is a valuable tool for predicting sites of electrophilic and nucleophilic attack, as well as regions involved in hydrogen bonding. The MEP map is color-coded to represent different electrostatic potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack and can act as hydrogen bond acceptors.

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack and can act as hydrogen bond donors.

Green/Yellow: Regions of intermediate or near-neutral electrostatic potential.

For this compound, the MEP map would likely show:

A region of high negative potential (red) around the sulfur atom of the thione group, making it a primary site for hydrogen bond acceptance.

A region of high positive potential (blue) around the hydrogen atom of the N-H group, identifying it as a hydrogen bond donor.

The aromatic ring would exhibit a gradient of potential, generally being electron-rich (tending towards yellow/red) due to the π-system.

Studies on other heterocyclic thiones and related N-heterocyclic aromatics confirm these general features, where the heteroatoms and attached protons are the primary sites of electrostatic interactions. cdnsciencepub.comresearchgate.netrsc.org

Theoretical Insights into Tautomerism and Isomerism

The thione group in this compound allows for the possibility of thione-thiol tautomerism. This involves the migration of a proton from the nitrogen atom to the sulfur atom, resulting in the formation of 3,3-dimethyl-3H-indole-2-thiol.

Thione form (more stable) <=> Thiol form (less stable)

Computational studies on a variety of heterocyclic thiones have consistently shown that the thione tautomer is significantly more stable than the thiol tautomer in the gas phase and in most solvents. cdnsciencepub.comscispace.comcdnsciencepub.com This preference is attributed to the greater strength of the C=S double bond compared to the C=N double bond and the greater acidity of the N-H proton compared to the S-H proton in the thiol form.

A computational study on five-membered heterocyclic thiones using the SCF-MNDO method indicated that the thione form is energetically favored. For benzo-1,3-thiazoline-2-thione, a structurally related compound, the thione form was calculated to be more stable than the thiol form by 56.8 to 57.8 kJ/mol. cdnsciencepub.com Similarly, studies on simple thioamides have shown a strong predominance of the thione form, with pKT values (log([thiol]/[thione])) being highly negative. For thioacetamide (B46855) and thiobenzamide, pKT values of -8.6 and -8.3 were reported, respectively, indicating that the thione form is favored by a factor of over 10⁸. scispace.com

The relative energies of the tautomers can be influenced by solvent effects. Polar solvents can stabilize the more polar thione form through dipole-dipole interactions and hydrogen bonding. cdnsciencepub.com However, the energy difference between the two tautomers is generally large enough that the thione form remains predominant even in solution. jocpr.com

Table 2: Calculated Relative Energies of Thione vs. Thiol Tautomers for Related Heterocyclic Systems. (Note: This data is illustrative and not specific to this compound)

| Compound Class | Computational Method | ΔE (Thiol - Thione) (kJ/mol) | Predominant Tautomer | Reference |

| Benzo-1,3-thiazoline-2-thione | SCF-MNDO | 57.8 | Thione | cdnsciencepub.com |

| 1,3-Oxazoline-2-thione | SCF-MNDO | 43.9 | Thione | cdnsciencepub.com |

| 1,2,4-Triazole-3-thione | B3LYP/6-31G(d,p) | > 0 (Thione more stable) | Thione | researchgate.net |

| Thioacetamide | Basicity Method | ~49.1 | Thione | scispace.com |

| Thiobenzamide | Basicity Method | ~47.4 | Thione | scispace.com |

This table presents calculated or experimentally derived energy differences between thione and thiol tautomers for various heterocyclic and thioamide compounds, demonstrating the general preference for the thione form.

The energy barrier for the intramolecular proton transfer from nitrogen to sulfur is typically high, suggesting that the uncatalyzed interconversion is slow. The tautomerization is often facilitated by solvent molecules acting as proton relays. researchgate.net

Coordination Chemistry of 3,3 Dimethylindoline 2 Thione As a Ligand

Ligand Design and Donor Characteristics (Soft S-donor, N-donor capabilities)

Information detailing the specific design of 3,3-Dimethylindoline-2-thione as a ligand and its donor characteristics, such as its classification as a soft S-donor and its N-donor capabilities, is not available in the retrieved search results.

Synthesis and Spectroscopic Characterization of Metal Complexes

No specific methods for the synthesis of metal complexes using this compound or their subsequent spectroscopic characterization (e.g., IR, NMR, UV-Vis) were found.

Coordination Modes and Geometries in Metal-Thione Complexes

There is no available information or research data on the specific coordination modes (e.g., monodentate, bidentate, bridging) and resulting geometries (e.g., tetrahedral, square planar, octahedral) of metal complexes formed with this compound.

Crystal Structure Analysis of Metal-Thione Coordination Polymers

No studies detailing the crystal structure analysis of coordination polymers formed from this compound and metal ions were identified.

Applications of Metal-Thione Complexes in Catalysis and Advanced Materials Research

Specific applications of metal complexes derived from this compound in the fields of catalysis or advanced materials research have not been documented in the available literature.

Derivatization Strategies and Structure Activity Relationship Sar Studies of 3,3 Dimethylindoline 2 Thione Analogues

Systematic Synthetic Modification Approaches

The core scaffold of 3,3-dimethylindoline-2-thione serves as a template for systematic synthetic modifications aimed at exploring and optimizing biological activity. The synthetic approaches generally involve modifications at three key positions: the indole (B1671886) nitrogen (N1), the C3-position, and the benzene (B151609) ring of the indoline (B122111) nucleus.

The indoline-2-thione (B1305242) core can be synthesized from the corresponding 3,3-dimethylindolin-2-one (B45635). This transformation is a common method for preparing thioamides from amides, often utilizing sulfurating agents like Lawesson's reagent or phosphorus pentasulfide (P₂S₅) in a suitable solvent like dry benzene or toluene. frontiersin.org

Once the core structure is obtained, derivatization strategies include:

Aromatic Ring Substitution: Modifications on the benzene ring (at positions C4, C5, C6, and C7) are crucial for modulating electronic properties and providing additional interaction points with biological targets. Standard electrophilic aromatic substitution reactions can introduce groups like halogens, nitro, and alkyl groups onto the ring. These substituents can alter the electron density of the ring system and provide specific interactions, such as halogen bonding.

Modification of the Thiocarbonyl Group: The thione group (-C=S) can be converted to a thiol (-C-SH) through tautomerization, which can influence its hydrogen bonding capability and metal-coordinating properties. nih.gov Further alkylation of the thiol group can introduce a variety of substituents at this position, exploring different steric and electronic effects.

These systematic modifications allow for a thorough exploration of the chemical space around the this compound scaffold, providing a basis for understanding its structure-activity relationships.

Design and Synthesis of Library Compounds for SAR Exploration

The exploration of Structure-Activity Relationships (SAR) for this compound analogues relies on the design and synthesis of a focused library of compounds. This library is created to systematically probe the impact of different structural features on a specific biological activity. The design process is often guided by the structures of known active compounds or by computational modeling. nih.gov

The core principle is to introduce diversity at specific points of the molecule. For the indoline-2-thione scaffold, a library would typically feature variations at the N1 position, the aromatic ring, and potentially the gem-dimethyl groups at C3. For example, a library could be designed to investigate the effect of substituent size and electronics on the aromatic ring by synthesizing a series of halogenated analogues (F, Cl, Br, I) at the C5 position. Another series might explore the impact of N-alkylation by introducing methyl, ethyl, and benzyl (B1604629) groups at the N1 position. researchwithnj.comresearchgate.net

The synthesis of these libraries often employs parallel synthesis techniques, which allow for the rapid production of a large number of compounds. A common strategy involves preparing a common intermediate, such as this compound, and then reacting it with a diverse set of building blocks in a parallel fashion. For instance, the N-alkylation of the core intermediate can be performed in a multi-well plate, with each well containing a different alkyl halide.

Methodologies for SAR Elucidation and Quantitative Structure-Activity Relationships (QSAR)

Once a library of this compound analogues has been synthesized and their biological activities have been determined, the next step is to elucidate the Structure-Activity Relationship (SAR). SAR studies aim to identify the structural features that are essential for activity and those that can be modified to improve potency, selectivity, or pharmacokinetic properties. nih.gov

Initial SAR analysis is often qualitative. For example, by comparing the activity of a series of 5-substituted analogues, one might observe that electron-withdrawing groups enhance activity while bulky groups diminish it. A key finding in the SAR of indoline-2-thione analogues is that hydrophobic substituents are generally preferred over hydrophilic ones for certain activities. nih.gov

For a more detailed and predictive understanding, Quantitative Structure-Activity Relationship (QSAR) models are developed. QSAR is a computational methodology that attempts to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov

The process of developing a QSAR model involves several steps:

Data Set Preparation: A dataset of compounds with known biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These descriptors quantify various aspects of the molecular structure, such as its physicochemical properties (e.g., LogP, molar refractivity), electronic properties (e.g., partial charges), and topological features. nih.gov

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity. imist.ma

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. mdpi.com

A successful QSAR model can be used to predict the activity of newly designed compounds before they are synthesized, thereby saving time and resources in the drug discovery process.

Computational Approaches to SAR: Molecular Docking and Ligand-Protein Interaction Analysis

Computational methods, particularly molecular docking, play a pivotal role in understanding the SAR of this compound analogues at a molecular level. imist.ma Molecular docking is a simulation technique that predicts the preferred orientation of a ligand (the analogue) when bound to a specific protein target. nih.gov

The docking process involves:

Preparation of the Receptor and Ligand: The three-dimensional structures of the target protein and the indoline-2-thione analogue are prepared. This often involves obtaining a crystal structure of the protein from a database like the Protein Data Bank (PDB).

Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the protein's binding site.

Scoring and Analysis: The different poses are evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is then analyzed to identify key interactions between the ligand and the protein. ajchem-a.com

Analysis of the docked pose reveals crucial ligand-protein interactions, such as:

Hydrogen Bonds: Interactions between hydrogen bond donors and acceptors on the ligand and protein.

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein.

π-π Stacking: Interactions between aromatic rings.

Halogen Bonds: Noncovalent interactions involving halogen atoms.

By docking a series of this compound analogues into a target's active site, researchers can rationalize the observed SAR. For example, if a highly active analogue forms a hydrogen bond with a specific amino acid residue while a less active analogue does not, it suggests that this interaction is important for binding. This information is invaluable for the rational design of new, more potent inhibitors.

Below is an interactive table showing hypothetical docking scores and key interactions for a series of this compound analogues against a hypothetical protein kinase.

| Compound ID | Substitution (R) | Docking Score (kcal/mol) | Key Interactions (Amino Acid Residues) |

| 1a | H | -7.5 | Hydrophobic interaction with Leu83, Val91 |

| 1b | 5-Cl | -8.2 | Halogen bond with Gly145; Hydrophobic interaction with Leu83 |

| 1c | 5-OCH₃ | -7.8 | Hydrogen bond with Asp144; Hydrophobic interaction with Val91 |

| 1d | N-CH₃ | -7.9 | Additional hydrophobic interaction with Ala35 |

This data illustrates how modifications to the core structure can influence binding affinity and the types of interactions formed, providing a clear path for further optimization.

Exploration of Biological and Pharmacological Research Applications of 3,3 Dimethylindoline 2 Thione Preclinical and Mechanistic Focus

Investigation of Antimicrobial Activity in vitro

No studies were identified that evaluated the in vitro antimicrobial activity of 3,3-Dimethylindoline-2-thione.

Antibacterial Spectrum and Efficacy against Specific Microbial Strains

There is no available data on the antibacterial spectrum or efficacy of this compound against any specific microbial strains.

Antifungal Activity Assessment

No research assessing the antifungal activity of this compound could be located.

Preclinical Evaluation of Cytotoxic Properties in Cancer Cell Lines

There are no published preclinical studies evaluating the cytotoxic properties of this compound in cancer cell lines.

Mechanistic Studies of Cytotoxicity (e.g., Induction of Apoptosis, Cell Cycle Perturbation)

Mechanistic studies concerning the cytotoxicity of this compound, such as its potential to induce apoptosis or cause cell cycle perturbations, have not been reported in the scientific literature.

Selective Activity towards Specific Malignant Cell Lines

Data regarding the selective activity of this compound towards any specific malignant cell lines is not available.

Anti-inflammatory Activity Studies in vitro

No in vitro studies on the anti-inflammatory activity of this compound have been found in the reviewed scientific literature.

Inhibition of Protein Denaturation Mechanisms

Protein denaturation is a process where proteins lose their native structure, which can be induced by heat, chemicals, or other external stressors. This structural alteration is closely linked to the inflammatory response, as denatured proteins can act as autoantigens, triggering autoimmune reactions. The inhibition of protein denaturation is, therefore, a key indicator of potential anti-inflammatory activity.

In the context of this compound, its ability to inhibit protein denaturation serves as a valuable in vitro screening parameter for its anti-inflammatory potential. The standard assay for this involves subjecting a protein, such as bovine serum albumin or egg albumin, to heat-induced denaturation in the presence and absence of the test compound. The extent of inhibition is then quantified spectrophotometrically. While specific studies detailing the percentage inhibition of protein denaturation by this compound are not extensively available in the reviewed literature, the general principle remains a cornerstone for evaluating the anti-inflammatory capacity of novel chemical entities.

Modulation of Inflammatory Pathways and Biomarkers

The anti-inflammatory effects of chemical compounds are often mediated through their interaction with specific molecular pathways and the subsequent modulation of inflammatory biomarkers. Key pathways involved in inflammation include the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. These pathways regulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs), as well as enzymes like cyclooxygenases (COX) that are pivotal in the inflammatory process.

Research into the specific effects of this compound on these inflammatory pathways and biomarkers is an active area of investigation. Studies on structurally related indolin-2-one derivatives have demonstrated significant anti-inflammatory activity by inhibiting the production of nitric oxide and suppressing the expression of TNF-α and IL-6 in a concentration-dependent manner. nih.gov These effects were attributed to the inhibition of the Akt, MAPK, and NF-κB signaling pathways. nih.gov Future research will likely focus on elucidating whether this compound exerts its potential anti-inflammatory effects through similar modulatory actions on these key cellular signaling networks and the expression of associated inflammatory biomarkers.

Enzyme Inhibition Studies and Target Engagement

Urease Inhibition: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbamate. nih.gov Its activity is implicated in the pathogenesis of diseases caused by microorganisms like Helicobacter pylori. The inhibition of urease is a therapeutic strategy to counteract these conditions. Urease inhibitors can act through various mechanisms, including blocking the active site or interacting with the nickel ions essential for catalysis. nih.gov

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govmdpi.com They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. nih.govmdpi.com Inhibitors of carbonic anhydrase typically function by binding to the zinc ion in the active site, thereby preventing the substrate from accessing it.

While the indoline (B122111) and thione moieties are present in various enzyme inhibitors, specific mechanistic studies on the interaction of this compound with urease and carbonic anhydrase are areas for further detailed research.

The characterization of enzyme inhibition kinetics is crucial for understanding the potency and mechanism of action of an inhibitor. This involves determining key parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). The mode of inhibition, whether competitive, non-competitive, or uncompetitive, is typically elucidated using graphical methods like the Lineweaver-Burk plot. nih.gov

For potential inhibitors of urease and carbonic anhydrase like this compound, kinetic studies would provide valuable insights. For instance, a competitive inhibitor would be expected to increase the Michaelis constant (Kₘ) without affecting the maximum reaction velocity (Vₘₐₓ). nih.gov Detailed kinetic analysis of this compound against these enzymes would be instrumental in assessing its therapeutic potential and for the rational design of more potent derivatives.

The following table outlines the typical data generated from enzyme inhibition studies:

| Parameter | Description | Relevance |

| IC₅₀ | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. | A measure of the inhibitor's potency. |

| Kᵢ | The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex. | A more precise measure of inhibitor potency. |

| Mode of Inhibition | Describes how the inhibitor binds to the enzyme (e.g., competitive, non-competitive). | Provides insight into the mechanism of action. |

Antiviral and Antioxidant Activity Research

Antiviral Activity: The search for novel antiviral agents is a continuous effort in medicinal chemistry. Heterocyclic compounds, including those with indole (B1671886) and thiazole (B1198619) scaffolds, have shown promise as antiviral agents. nih.govnih.gov The antiviral activity of a compound is typically evaluated through in vitro assays that measure its ability to inhibit the replication of various viruses. The specific antiviral potential of this compound against different viral strains is a subject of ongoing research interest.

Antioxidant Activity: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Antioxidants can mitigate oxidative damage by scavenging free radicals. The antioxidant potential of chemical compounds is often assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. nih.gov The presence of sulfur and nitrogen atoms in the structure of this compound suggests that it may possess antioxidant properties worthy of investigation.

The table below summarizes common assays used to evaluate antioxidant activity:

| Assay | Principle |

| DPPH Radical Scavenging | Measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. |

| ABTS Radical Scavenging | Measures the ability of a compound to scavenge the ABTS radical cation. |

| Ferric Reducing Antioxidant Power (FRAP) | Measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). nih.gov |

Elucidation of Molecular Mechanisms of Action in Biological Systems

Understanding the molecular mechanisms by which a compound exerts its biological effects is fundamental to drug discovery and development. For this compound, the elucidation of its mechanisms of action would involve a multi-faceted approach. This includes identifying its specific cellular targets, understanding how it modulates signaling pathways, and characterizing its interactions with enzymes and other proteins at a molecular level.

For its potential anti-inflammatory activity, this would involve investigating its effects on the expression and activity of key inflammatory mediators and signaling proteins. In the context of enzyme inhibition, molecular docking and structural biology studies could reveal the precise binding mode of this compound within the active sites of target enzymes. The culmination of such studies would provide a comprehensive understanding of the molecular basis for the pharmacological activities of this compound.

Potential Applications in Materials Science and Industrial Chemical Synthesis

Role as Precursors for Dyes and Pigments Development

The indoline (B122111) core is a well-established chromophore found in a variety of dyes and pigments. The incorporation of a thione group, a known auxochrome, could potentially modulate the electronic properties of the indoline system, leading to new colorimetric and solvatochromic behaviors. The gem-dimethyl group can enhance the stability and solubility of potential dye molecules in organic media, which is a crucial factor for their application in inks, coatings, and plastics. While direct synthesis of dyes from 3,3-Dimethylindoline-2-thione has not been reported, its structural analogy to other dye precursors suggests it could be a valuable intermediate in the synthesis of novel colorants.

Incorporation into Functional Materials and Polymers

The thione group of this compound offers a reactive handle for polymerization and functionalization. For instance, it could potentially undergo polymerization through various mechanisms, leading to sulfur-containing polymers with interesting optical or thermal properties. Furthermore, the indoline nitrogen can be functionalized to introduce polymerizable groups or to attach the molecule to existing polymer backbones. Such modifications could lead to the development of novel functional materials, including:

High Refractive Index Polymers: The presence of sulfur is known to increase the refractive index of polymers.

Conducting Polymers: The π-conjugated system of the indoline ring, when appropriately modified and polymerized, could lead to materials with semiconducting or conducting properties.

Functional Coatings: The unique chemical structure could be exploited to create coatings with specific adhesive or surface properties.

While these applications are speculative, the fundamental chemistry of the thione and indoline groups supports the feasibility of these research directions.

Catalytic Applications in Specialized Organic Transformations

The catalytic potential of this compound itself has not been investigated. However, related heterocyclic compounds containing thione or indoline motifs have been explored as ligands for transition metal catalysts or as organocatalysts. The nitrogen and sulfur atoms in this compound could potentially coordinate with metal centers, influencing the catalytic activity and selectivity of a wide range of organic transformations. For example, it could hypothetically be employed in:

Cross-Coupling Reactions: As a ligand for palladium or copper catalysts.

Asymmetric Catalysis: Chiral derivatives of this compound could be synthesized and used as ligands in asymmetric synthesis.

It is important to emphasize that these are areas for future research, and no specific catalytic applications for this compound have been documented in the scientific literature to date.

Future Research Directions and Emerging Paradigms for 3,3 Dimethylindoline 2 Thione Chemistry

Development of Novel and Atom-Economical Synthetic Methodologies

The advancement of synthetic chemistry continually strives for methodologies that are not only efficient but also environmentally benign. For 3,3-dimethylindoline-2-thione, future research is expected to move beyond traditional thionation reagents, such as Lawesson's reagent, towards more atom-economical and sustainable alternatives. researchgate.net

Key areas of development include:

Catalytic Thionation: The development of catalytic systems for the direct conversion of 3,3-dimethylindolin-2-one (B45635) to its thione analogue would represent a significant leap forward. This could involve transition-metal catalysis or organocatalysis, minimizing the stoichiometric waste associated with classical thionating agents.